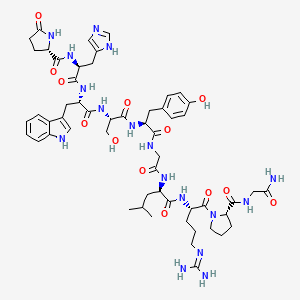

(D-Leu7)-LHRH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C55H75N17O13 |

|---|---|

Poids moléculaire |

1182.3 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38+,39-,40-,41-,42-,43-/m0/s1 |

Clé InChI |

XLXSAKCOAKORKW-BKAYIBTGSA-N |

SMILES isomérique |

CC(C)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Origine du produit |

United States |

Foundational & Exploratory

The Advent of Superagonists: A Technical Guide to the Discovery and Synthesis of (D-Leu⁷)-LHRH Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), was a pivotal moment in reproductive endocrinology. This decapeptide, with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂, governs the reproductive axis by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, the therapeutic potential of native LHRH is limited by its short biological half-life. This led to the rational design and synthesis of LHRH analogs with enhanced potency and duration of action. A key breakthrough in this field was the discovery that substituting the glycine at position 6 with a D-amino acid dramatically increases biological activity. This guide provides an in-depth technical overview of the discovery and synthesis of these superagonists, with a particular focus on the principles underlying the enhanced activity of D-Leucine substituted analogs. While the prompt specified (D-Leu⁷)-LHRH, the vast body of scientific literature points to the profound impact of D-amino acid substitutions at position 6. Therefore, this guide will focus on the well-characterized and highly potent (D-Leu⁶)-LHRH analogs.

Discovery and Rationale for D-Amino Acid Substitution

The initial exploration of LHRH analogs revealed that the glycine residue at position 6 is a critical point for enzymatic degradation. The substitution of this L-glycine with a D-amino acid was found to confer resistance to enzymatic cleavage, thereby prolonging the peptide's half-life. Furthermore, this modification was discovered to induce a conformational change, specifically stabilizing a β-II' turn in the central part of the peptide (Tyr⁵-Gly⁶-Leu⁷-Arg⁸). This conformation is believed to be crucial for optimal receptor binding and activation.

The incorporation of various D-amino acids at position 6 demonstrated that the biological activity is influenced by the lipophilic character, size, and aromaticity of the side chain.[1] As illustrated in the table below, substituting glycine with D-Leucine results in a significant increase in LH-releasing activity compared to the native hormone.

Table 1: Relative Biological Potency of LHRH Analogs with D-Amino Acid Substitution at Position 6

| Compound | Substitution at Position 6 | Relative Biological Activity (vs. Native LHRH) |

| Native LHRH | Glycine | 1.0 |

| [D-Glu⁶]-LHRH | D-Glutamic Acid | 1.8 |

| [D-Ala⁶]-LHRH | D-Alanine | 7.0 |

| [D-Leu⁶]-LHRH | D-Leucine | 9.0 |

| [D-Phe⁶]-LHRH | D-Phenylalanine | 10.0 |

| [D-Trp⁶]-LHRH | D-Tryptophan | 13.0 |

| Leuprolide ([D-Leu⁶, Pro⁹-NHEt]-LHRH) | D-Leucine | 50-100 |

Data for the first six entries are sourced from in vivo assays in immature male rats.[1] The data for Leuprolide reflects its generally reported increased potency.

Synthesis of (D-Leu⁶)-LHRH Analogs

The synthesis of (D-Leu⁶)-LHRH and its analogs is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of (D-Leu⁶)-LHRH

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-D-Leu-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: e.g., Reagent K (Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol; 82.5:5:5:5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5 minutes, drained, and the treatment is repeated for 15 minutes to remove the Fmoc protecting group from the resin. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) is pre-activated with a coupling reagent (e.g., HBTU and DIPEA, or DIC and HOBt) in DMF. This activated amino acid solution is then added to the deprotected resin and agitated for 1-2 hours. The completion of the coupling reaction is monitored using a qualitative ninhydrin test.

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.

-

Iterative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence, from the C-terminus to the N-terminus (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-Gly).

-

Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours.

-

Peptide Precipitation and Isolation: The resin is filtered, and the filtrate containing the peptide is collected. The crude peptide is precipitated by adding cold diethyl ether, collected by centrifugation, and dried under vacuum.

Diagram: Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis, purification, and characterization of (D-Leu⁶)-LHRH.

Purification and Characterization

The crude peptide obtained after cleavage is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Purification

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

The crude peptide is dissolved in a minimal amount of Solvent A.

-

The solution is injected onto an equilibrated C18 column.

-

The peptide is eluted using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes).

-

The elution profile is monitored at 220 nm and 280 nm.

-

Fractions containing the pure peptide are collected, pooled, and lyophilized.

The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Biological Activity Assessment

The biological activity of (D-Leu⁶)-LHRH analogs is assessed through in vitro binding and functional assays.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki or IC₅₀) of the analog to the LHRH receptor.

Materials:

-

Cell membranes expressing the LHRH receptor (e.g., from pituitary cells or a cell line like LβT2)

-

Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH)

-

Unlabeled competitor ((D-Leu⁶)-LHRH) at various concentrations

-

Binding buffer

Procedure:

-

A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor.

-

The mixture is incubated to reach binding equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the bound ligand is measured.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated.

Table 2: Binding Affinity of LHRH Analogs

| Compound | Cell Line/System | Binding Affinity (Ki/IC₅₀) |

| Native LHRH | Rat Pituitary Membranes | ~2-10 nM |

| [D-Trp⁶]-LHRH | Human Cancer Cell Lines | Kd ~1.5-5.7 nM[2] |

| Leuprolide | Rat Pituitary Membranes | High Affinity (sub-nanomolar to nanomolar range)[3] |

Note: The binding affinity of [D-Trp⁶]LHRH is approximately 10 times higher than that of native LHRH.[2]

Experimental Protocol: In Vitro LH Release Assay

This functional assay measures the potency (EC₅₀) of the analog in stimulating LH release from pituitary cells.

Materials:

-

Primary pituitary cells or a pituitary cell line (e.g., LβT2)

-

Test compound ((D-Leu⁶)-LHRH) at various concentrations

-

Cell culture medium

-

LH ELISA kit

Procedure:

-

Pituitary cells are cultured in appropriate media.

-

The cells are treated with varying concentrations of the test compound.

-

After a defined incubation period, the cell culture supernatant is collected.

-

The concentration of LH in the supernatant is quantified using an ELISA.

-

The concentration of the test compound that produces 50% of the maximal LH release (EC₅₀) is determined.

Table 3: In Vitro Potency for Gonadotropin Release

| Compound | Cell Line/System | Assay | LH Release (EC₅₀) |

| Native LHRH | Primary Rat Pituitary Cells | In Vitro Bioassay | ~1-10 nM |

| Leuprolide | Primary Rat Pituitary Cells | In Vitro Bioassay | ~0.05-0.5 nM |

Signaling Pathways of LHRH Analogs

LHRH and its agonistic analogs exert their effects by binding to the LHRH receptor, a G protein-coupled receptor (GPCR). The binding of an agonist like (D-Leu⁶)-LHRH initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gαq/11 proteins.[4] This activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The LHRH receptor can also couple to Gαs, which activates adenylyl cyclase and increases cAMP levels, and Gαi, which has an inhibitory effect on adenylyl cyclase.[5][6]

Diagram: LHRH Receptor Signaling Pathway

Caption: Simplified signaling pathways of the LHRH receptor upon agonist binding.

Conclusion

The substitution of glycine at position 6 with a D-amino acid, particularly D-Leucine, was a pivotal discovery in the development of LHRH superagonists. These analogs exhibit significantly enhanced biological activity and a prolonged duration of action due to increased resistance to enzymatic degradation and a stabilized receptor-binding conformation. The detailed protocols for their synthesis, purification, and biological characterization provided in this guide offer a comprehensive resource for researchers in the field of peptide-based drug discovery and development. The understanding of their mechanism of action through specific signaling pathways continues to drive the development of novel therapeutics for a range of hormone-dependent diseases.

References

- 1. technoprocur.cz [technoprocur.cz]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]

- 5. The expression, regulation and signal transduction pathways of the mammalian gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of (D-Leu7)-LHRH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Leu7)-LHRH. It details its molecular structure, the signaling pathways it modulates, and relevant experimental data and protocols for its study.

Molecular Structure of this compound

This compound is a synthetic decapeptide analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. The primary structure of native LHRH is a decapeptide with the following amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂.

The defining feature of this compound is the substitution of the L-Leucine at position 7 with its D-enantiomer, D-Leucine. This modification is crucial for the analog's altered biological activity and stability.

Amino Acid Sequence of this compound:

| Position | Amino Acid | Abbreviation |

| 1 | Pyroglutamic Acid | pGlu |

| 2 | Histidine | His |

| 3 | Tryptophan | Trp |

| 4 | Serine | Ser |

| 5 | Tyrosine | Tyr |

| 6 | Glycine | Gly |

| 7 | D-Leucine | D-Leu |

| 8 | Arginine | Arg |

| 9 | Proline | Pro |

| 10 | Glycinamide | Gly-NH₂ |

Table 1: Amino Acid Sequence of this compound.

Quantitative Data: Receptor Binding and Biological Potency

Quantitative data for the binding affinity and biological potency of this compound is not extensively available in the public domain. However, studies on analogous LHRH derivatives, particularly those with D-amino acid substitutions at position 6, provide valuable insights into the expected properties of this compound.

It is a well-established principle that the substitution of the glycine at position 6 with a D-amino acid enhances the biological activity of LHRH analogs. This is attributed to the stabilization of a β-turn conformation that is favorable for receptor binding and increased resistance to enzymatic degradation. For instance, [D-Leu6]-LHRH has been reported to have a relative biological activity approximately 9 times that of native LHRH. While this modification is at a different position, it highlights the significant impact of D-amino acid substitutions on the potency of LHRH analogs.

For the purpose of this guide, and in the absence of direct data for this compound, we will consider the binding affinity data for a closely related and well-studied analog, [D-Trp6]-LHRH, as a surrogate to provide a contextual understanding. It is important to note that these values are for a different, albeit structurally similar, compound and should be interpreted with caution.

Surrogate Quantitative Data for a High-Potency LHRH Analog ([D-Trp6]-LHRH):

| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) |

| HEC-1A | Endometrial Cancer | 5.7[1] |

| Ishikawa | Endometrial Cancer | 4.2[1] |

| EFO-21 | Ovarian Cancer | 1.5[1] |

| EFO-27 | Ovarian Cancer | 1.7[1] |

Table 2: High-affinity dissociation constants (Kd) for the binding of [D-Trp6]-LHRH to its receptor in various human cancer cell lines.[1] Note: A lower Kd value indicates a higher binding affinity.

Signaling Pathways of LHRH Analogs

LHRH and its analogs, including this compound, exert their effects by binding to the Gonadotropin-Releasing Hormone Receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) family. The primary signaling cascade initiated upon agonist binding is through the Gαq/11 pathway.

Primary Signaling Pathway:

References

(D-Leu7)-LHRH mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (D-Leu7)-LHRH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic analog of the naturally occurring decapeptide, Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The nomenclature "(D-Leu7)" signifies a strategic modification in its amino acid sequence, where the glycine at position 7 has been substituted with a D-Leucine. This alteration is designed to enhance the peptide's metabolic stability and binding affinity to the GnRH receptor (GnRH-R), classifying it as a potent GnRH-R agonist.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the GnRH receptor and the subsequent intracellular signaling cascades. While specific quantitative binding data for this compound is not extensively available in the public domain, this document will draw upon the well-established principles of GnRH agonist activity and provide comparative data from closely related and extensively studied analogs.

Receptor Binding and Agonist Activity

The biological activity of this compound is initiated by its high-affinity binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily located on the surface of pituitary gonadotrope cells.[1] The substitution of a D-amino acid in GnRH analogs is a common strategy to increase resistance to enzymatic degradation and improve receptor binding affinity.[2][3] While substitutions at position 6 are more common, the principle of enhanced stability and affinity applies to modifications at other positions as well.

Quantitative Data on GnRH Agonist Binding Affinity

The binding affinity of GnRH agonists to the GnRH receptor is a critical determinant of their potency. This is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), where a lower value indicates a tighter binding interaction. Functional potency is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).[4]

The following table summarizes the binding affinities of the native LHRH and some of its well-characterized synthetic analogs. This data provides a comparative context for the expected high affinity of this compound.

| Compound | Structure | Receptor Binding Affinity (Kd or Ki) | Reference |

| LHRH (Native) | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | Varies by study, generally in the nanomolar range | [5] |

| [D-Trp6]LHRH (Triptorelin) | pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH2 | High Affinity (nanomolar to sub-nanomolar range) | [6] |

| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt | High Affinity (nanomolar to sub-nanomolar range) | [6] |

| Buserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu) -Leu-Arg-Pro-NHEt | High Affinity (nanomolar range) | [6] |

| Goserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu) -Leu-Arg-Pro-Azgly-NH2 | High Affinity (nanomolar range) | [6] |

Note: Specific Kd, Ki, IC50, or EC50 values can vary depending on the experimental conditions, cell type, and radioligand used.

Signal Transduction Pathways

Upon binding of this compound, the GnRH receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins, though other G-protein interactions have also been reported.[2]

The Gαq/11-Phospholipase C Pathway

The canonical signaling pathway for GnRH receptor activation is mediated through the Gq/11 family of G proteins.[2] This cascade proceeds as follows:

-

G-Protein Activation: The agonist-bound GnRH receptor activates the heterotrimeric G-protein Gαq/11 by promoting the exchange of GDP for GTP on the α-subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq/11-GTP complex stimulates the membrane-bound enzyme Phospholipase C (PLC).[2]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins.[2]

These signaling events culminate in the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gonadotropes.[1]

Caption: The primary Gαq/11-PLC signaling pathway activated by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro assays to determine its binding affinity and functional potency.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for the GnRH receptor.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., pituitary cells, CHO, or HEK293 cells stably expressing the GnRH-R).[8]

-

Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-Triptorelin).[8]

-

Test Compound: Unlabeled this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.[8]

-

Wash Buffer: Cold assay buffer.[8]

-

Glass Fiber Filters: Pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.[8]

-

Scintillation Counter. [8]

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in the assay buffer. Determine the protein concentration.[8]

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled this compound.[8]

-

Incubation: Add the membrane preparation to each well and incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).[9]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.[8]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.[8]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 is determined by non-linear regression. The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Caption: Experimental workflow for a competitive radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of this compound to activate the GnRH receptor and stimulate the production of the second messenger, inositol phosphate.

Materials:

-

Cells: Cells expressing the GnRH receptor (e.g., transfected COS-7 or HEK293 cells).[10]

-

Labeling Medium: Culture medium containing myo-[³H]inositol.[10]

-

Stimulation Buffer: Buffer containing LiCl (to inhibit inositol monophosphatase).

-

Test Compound: this compound.

-

Ion-Exchange Chromatography Columns.

-

Scintillation Counter.

Protocol:

-

Cell Culture and Labeling: Culture GnRH-R expressing cells and incubate them with myo-[³H]inositol to label the cellular phosphoinositide pools.[10]

-

Stimulation: Wash the cells and incubate them with stimulation buffer containing various concentrations of this compound for a defined period (e.g., 30-60 minutes).[11]

-

Lysis and Extraction: Terminate the stimulation and lyse the cells. Extract the soluble inositol phosphates.[12]

-

Purification: Separate the [³H]-inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.[12]

-

Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.[12]

-

Data Analysis: Plot the amount of accumulated inositol phosphate against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10]

In Vitro LH and FSH Release Assay

This assay directly measures the primary biological response to GnRH receptor activation: the secretion of gonadotropins.

Materials:

-

Cells: Primary pituitary cells or a pituitary cell line (e.g., LβT2).[13]

-

Culture Medium: Appropriate cell culture medium.

-

Test Compound: this compound.

-

ELISA or RIA kits: Specific for LH and FSH.

Protocol:

-

Cell Culture: Culture primary pituitary cells or a suitable cell line in multi-well plates.[13]

-

Stimulation: Treat the cells with varying concentrations of this compound.[13]

-

Incubation: Incubate the cells for a defined period to allow for hormone secretion.[13]

-

Sample Collection: Collect the cell culture supernatant.[13]

-

Quantification: Measure the concentration of LH and FSH in the supernatant using specific ELISA or RIA kits.[13]

-

Data Analysis: Plot the concentration of secreted LH or FSH against the concentration of this compound to determine the dose-response relationship and EC50 values.

Conclusion

This compound acts as a potent agonist at the GnRH receptor. Its mechanism of action is centered on the activation of the Gαq/11-phospholipase C signaling pathway, leading to the production of IP3 and DAG, which in turn stimulate intracellular calcium release and PKC activation. This cascade ultimately results in the synthesis and secretion of LH and FSH. The D-amino acid substitution at position 7 is a key structural modification that confers high binding affinity and stability. The experimental protocols detailed herein provide a robust framework for the comprehensive characterization of the binding and functional properties of this compound and other novel GnRH analogs in drug discovery and development.

References

- 1. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Gonadotropin-releasing hormone (GnRH)-receptor coupling to inositol phosphate and prolactin production in GH3 cells stably transfected with rat GnRH receptor complementary deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activity of (D-Leu7)-LHRH Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Leu7)-LHRH. While specific quantitative binding and activity data for this particular analog are limited in publicly available literature, this document extrapolates its expected biological functions based on the extensive research conducted on closely related LHRH agonists, particularly those with D-amino acid substitutions. This guide covers the fundamental mechanism of action, receptor binding characteristics, effects on hormone regulation, and anti-proliferative properties of LHRH agonists. Detailed experimental protocols and visual representations of key biological pathways and workflows are provided to support researchers in the fields of endocrinology, oncology, and drug development.

Introduction to LHRH and its Analogs

Luteinizing hormone-releasing hormone (LHRH), a decapeptide synthesized and released from the hypothalamus, is a critical regulator of the reproductive endocrine system. It exerts its effects by binding to the LHRH receptor on pituitary gonadotrophs, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate the production of sex steroids by the gonads.

The native LHRH peptide has a short biological half-life. To overcome this limitation and enhance therapeutic efficacy, numerous synthetic analogs have been developed. A key strategy in the design of potent LHRH agonists has been the substitution of the glycine at position 6 or the leucine at position 7 with a D-amino acid. These modifications confer increased resistance to enzymatic degradation and enhance the peptide's binding affinity for the LHRH receptor. This compound falls into this class of superagonists, and its biological activity is predicated on these structural modifications.

Mechanism of Action

Pituitary-Gonadal Axis Regulation

The primary mechanism of action of LHRH agonists like this compound involves a biphasic effect on the pituitary-gonadal axis.

-

Initial Stimulation (Flare-up): Upon initial administration, LHRH agonists bind to LHRH receptors on pituitary gonadotrophs, leading to a transient surge in the secretion of LH and FSH.[1] This can result in a temporary increase in testosterone levels in males and estrogen levels in females.[1]

-

Downregulation and Desensitization: Continuous or long-term administration of LHRH agonists leads to the continuous occupancy of LHRH receptors. This results in receptor downregulation and desensitization of the gonadotroph cells.[2] Consequently, the secretion of LH and FSH is profoundly suppressed, leading to a state of "medical castration" with significantly reduced levels of gonadal steroids.[2]

Direct Effects on Cancer Cells

Beyond their indirect hormonal effects, LHRH agonists can exert direct anti-proliferative effects on certain cancer cells. LHRH receptors are expressed on various tumor types, including prostate, breast, ovarian, and endometrial cancers.[2] The binding of LHRH agonists to these receptors can trigger intracellular signaling pathways that inhibit cell growth.

LHRH Receptor Signaling Pathways

The LHRH receptor is a G protein-coupled receptor (GPCR). The signaling cascades activated upon agonist binding can differ depending on the cell type.

-

In Pituitary Gonadotrophs: The LHRH receptor primarily couples to Gαq/11 proteins. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the synthesis and release of LH and FSH.[2][3]

-

In Cancer Cells: In some cancer cells, the LHRH receptor has been shown to couple to Gαi proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, which can contribute to the anti-proliferative effects.[3]

Quantitative Data on LHRH Analog Activity

Table 1: Relative Biological Potency of LHRH Analogs with D-Amino Acid Substitution at Position 6

| Compound | Substitution at Position 6 | Relative Biological Activity (vs. Native LHRH) |

| Native LHRH | Glycine | 1.0 |

| [D-Glu6]-LHRH | D-Glutamic Acid | 1.8 |

| [D-Ala6]-LHRH | D-Alanine | 7.0 |

| [D-Leu6]-LHRH | D-Leucine | 9.0 |

| [D-Phe6]-LHRH | D-Phenylalanine | 10.0 |

| [D-Trp6]-LHRH | D-Tryptophan | 13.0 |

| Leuprolide ([D-Leu6, Pro9-NHEt]-LHRH) | D-Leucine | 50-100 |

| Data is based on in vivo LH-releasing activity assays in immature male rats.[3] |

Table 2: Binding Affinity of [D-Trp6]-LHRH to Human Cancer Cell Lines

| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) |

| HEC-1A | Endometrial Cancer | 5.7 |

| Ishikawa | Endometrial Cancer | 4.2 |

| EFO-21 | Ovarian Cancer | 1.5 |

| EFO-27 | Ovarian Cancer | 1.7 |

| This data for a closely related analog suggests the expected high-affinity binding of D-amino acid substituted LHRH agonists.[5] |

Based on structure-activity relationship studies, substitution at position 7 is also critical for biological activity.[6] It is anticipated that this compound would exhibit significantly enhanced potency compared to native LHRH, likely in a similar range to other potent D-amino acid substituted analogs.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of LHRH analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of this compound to the LHRH receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the LHRH receptor.

-

Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH).[5]

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membrane pellet in binding buffer.

-

Competitive Binding: In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled LHRH analog, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Study of Hormonal Effects in Rats

This protocol outlines a typical in vivo experiment to assess the effect of this compound on hormone levels.

Materials:

-

Male Sprague-Dawley rats.

-

This compound peptide.

-

Vehicle control (e.g., saline).

-

ELISA kits for LH, FSH, and testosterone.

Procedure:

-

Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Treatment Groups: Divide animals into a control group (receiving vehicle) and a treatment group (receiving this compound).

-

Administration: Administer the peptide or vehicle via a specified route (e.g., subcutaneous injection) at a predetermined dose and schedule.

-

Blood Sampling: Collect blood samples at various time points (e.g., baseline, and at intervals post-injection) to measure hormone levels.

-

Hormone Analysis: Use ELISA kits to quantify serum concentrations of LH, FSH, and testosterone.

-

Organ Analysis: At the end of the study, euthanize the animals and collect relevant organs (e.g., testes, prostate) for weight measurement and histological analysis.

Conclusion

This compound, as a potent LHRH agonist, is expected to exhibit significantly enhanced biological activity compared to the native hormone. Its primary mechanism involves the initial stimulation followed by profound suppression of the pituitary-gonadal axis, leading to a reduction in sex steroid levels. Furthermore, it likely possesses direct anti-proliferative effects on LHRH receptor-positive cancer cells. While direct quantitative data for this specific analog is limited, the extensive body of research on closely related compounds provides a robust framework for understanding its pharmacological profile. The experimental protocols and pathway diagrams presented in this guide offer a solid foundation for researchers to further investigate the specific properties of this compound and its potential therapeutic applications.

References

- 1. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Conformation-function relationships in LHRH analogs. II. Conformations of LHRH peptide agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The GnRH Agonist (D-Leu7)-LHRH: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The user's request specified "(D-Leu7)-LHRH". However, a comprehensive literature search reveals a scarcity of specific data for a Gonadotropin-Releasing Hormone (GnRH) analog with a D-Leucine substitution at position 7. The vast majority of research and clinical application focuses on analogs with a D-amino acid substitution at position 6, which significantly enhances potency and metabolic stability. The most prominent of these is (D-Leu6)-LHRH, also known as leuprolide. This guide will, therefore, focus on the well-documented properties and methodologies associated with (D-Leu6)-LHRH as a representative potent GnRH agonist, assuming it aligns with the user's interest in this class of compounds.

Executive Summary

(D-Leu6)-LHRH (leuprolide) is a potent synthetic agonist of the Gonadotropin-Releasing Hormone Receptor (GnRHR). Its primary mechanism of action involves a biphasic effect on the pituitary-gonadal axis. Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to downregulation and desensitization of the GnRHR, resulting in a profound suppression of gonadotropin secretion and a subsequent decrease in gonadal steroid production. This paradoxical effect is the cornerstone of its therapeutic applications in hormone-dependent diseases such as prostate cancer, endometriosis, and central precocious puberty.[1][2][3] This guide provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Mechanism of Action

GnRH Receptor Binding and Initial Stimulation

(D-Leu6)-LHRH is a synthetic nonapeptide analog of the naturally occurring GnRH.[4] The substitution of the glycine at position 6 with a D-leucine protects the peptide from enzymatic degradation, thereby prolonging its half-life and enhancing its binding affinity for the GnRHR, a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[5] Upon binding, (D-Leu6)-LHRH initially acts as a potent agonist, stimulating the GnRHR and triggering a cascade of intracellular signaling events that lead to the synthesis and secretion of LH and FSH.[3][6] This initial stimulatory phase is often referred to as the "flare effect".[3][4]

Receptor Downregulation and Desensitization

Continuous exposure to (D-Leu6)-LHRH leads to a paradoxical suppression of gonadotropin release.[4] This is achieved through a process of receptor downregulation, where the constant stimulation of the GnRHR causes them to become less responsive and decrease in number, and desensitization of the signal transduction pathway.[7] This reduction in receptor activity results in a significant decline in LH and FSH secretion, leading to a consequent drop in the production of gonadal steroids like testosterone and estrogen, a state often referred to as "medical castration".[6][8]

Downstream Signaling Pathways

The GnRHR primarily couples to the Gαq/11 protein.[6][9] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] These signaling events are crucial for the synthesis and release of gonadotropins. There is also evidence that the GnRHR can couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[9][10]

Quantitative Data

The following tables summarize key quantitative data for (D-Leu6)-LHRH and related analogs from various in vitro studies. This data is crucial for designing experiments and understanding the structure-activity relationships of GnRH agonists.

Table 1: GnRH Receptor Binding Affinity of (D-Leu6)-LHRH and Other Analogs

| Compound | Receptor Source | Radioligand | Binding Affinity (Kd or IC50) | Reference |

| (D-Leu6)-LHRH (Leuprolide) | Rat Pituitary Membranes | [125I]-(D-Trp6)-LHRH | High Affinity (sub-nanomolar to nanomolar range) | [11] |

| Goserelin | Rat Pituitary Membranes | [125I]-(D-Trp6)-LHRH | High Affinity (nanomolar range) | [11] |

| Triptorelin | Rat Pituitary Membranes | [125I]-(D-Trp6)-LHRH | High Affinity (sub-nanomolar to nanomolar range) | [11] |

| Histrelin | Rat Pituitary Membranes | [125I]-(D-Trp6)-LHRH | High Affinity (nanomolar range) | [11] |

| Buserelin | Rat Pituitary Membranes | [125I]-(D-Trp6)-LHRH | High Affinity (nanomolar range) | [11] |

Note: Specific Kd or IC50 values can vary depending on the experimental conditions, cell type, and radioligand used.[11]

Table 2: In Vivo Potency of (D-Leu6)-LHRH (Leuprolide) in Animal Models

| Animal Model | Endpoint | Dosage | Effect | Reference |

| Female Rats | Ovarian Estradiol Production | 0.5 mg daily (low dose), 1 mg daily (high dose) | Dose-dependent inhibition of ovarian steroidogenesis | [12] |

| Male Rats | Testosterone Suppression | 0.1 mg/kg (subcutaneous) | Significant suppression of testosterone levels | [4] |

| Pregnant Rats | Embryonal Implantation | 1 mg/kg (single subcutaneous injection) | Adverse effect on embryonal implantation | [13] |

| Female Rats | Intestinal Motility | 0.02, 0.2, or 0.4 µg/kg daily | Significant effect on gastrointestinal motility | [14] |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity (Ki) of a test compound like (D-Leu6)-LHRH for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., pituitary cells, or recombinant cell lines like HEK293 or CHO cells stably expressing the receptor).[11]

-

Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [125I]-(D-Trp6)-LHRH).[11]

-

Test Compound: (D-Leu6)-LHRH (unlabeled).

-

Non-specific Binding Control: A high concentration of a standard GnRH agonist (e.g., 1 µM Buserelin).[6]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[6]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[6]

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Counter. [6]

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in the assay buffer. Determine the protein concentration.[1]

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd).

-

Increasing concentrations of the unlabeled test compound ((D-Leu6)-LHRH).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[1]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

-

Calculate the Ki from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

MTT Cell Proliferation Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or cytostatic effects of (D-Leu6)-LHRH on cancer cell lines, such as prostate cancer cells.

Materials:

-

Prostate cancer cell line (e.g., LNCaP, PC-3).

-

(D-Leu6)-LHRH peptide.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

96-well flat-bottom microplates.

-

MTT solution (5 mg/mL in PBS, sterile filtered).[15]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[15]

-

Multichannel pipette.

-

Microplate reader.

Procedure:

-

Cell Seeding: Plate cells at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in a 96-well plate and incubate overnight to allow for cell attachment.[2]

-

Drug Treatment: Prepare serial dilutions of (D-Leu6)-LHRH in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C with 5% CO2.[2]

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well.[15]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2]

-

Formazan Solubilization: Add 150 µL of the solubilization solution to each well.[15]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Read the absorbance at a wavelength of 590 nm using a microplate reader.[15]

-

Data Analysis: The amount of absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Study in a Rat Model of Gonadotropin Suppression

This protocol outlines a general procedure for evaluating the in vivo efficacy of (D-Leu6)-LHRH in suppressing gonadotropin and testosterone levels in male rats.

Materials and Animals:

-

Adult male Sprague-Dawley rats.[8]

-

(D-Leu6)-LHRH (leuprolide acetate).

-

Vehicle for injection (e.g., sterile saline).

-

Anesthesia (e.g., isoflurane).

-

Blood collection supplies (e.g., micro-collection tubes).

-

ELISA kits for LH, FSH, and testosterone.

Procedure:

-

Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Grouping: Randomly assign animals to a control group (vehicle injection) and a treatment group ((D-Leu6)-LHRH injection).

-

Dosing: Administer a single subcutaneous injection of (D-Leu6)-LHRH at the desired dose (e.g., 0.1 mg/kg) or vehicle to the respective groups.[4]

-

Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein or saphenous vein) at baseline (pre-dose) and at various time points post-dose (e.g., 2, 4, 8, 24, 48 hours, and then weekly for several weeks) to monitor both the initial flare and subsequent suppression.

-

Hormone Analysis: Separate serum or plasma and store at -80°C until analysis. Measure the concentrations of LH, FSH, and testosterone using commercially available ELISA kits.

-

Data Analysis: Plot the mean hormone concentrations over time for both the control and treatment groups. Perform statistical analysis to determine the significance of the suppressive effects of (D-Leu6)-LHRH.

Synthesis and Formulation

(D-Leu6)-LHRH and other LHRH analogs are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). For clinical use, (D-Leu6)-LHRH (leuprolide acetate) is often formulated as a depot suspension for sustained release. This can be achieved by incorporating the peptide into biodegradable polymer microspheres (e.g., poly(lactic-co-glycolic) acid, PLGA).[8] These formulations allow for less frequent administration (e.g., monthly or every few months) and maintain therapeutic drug levels over an extended period.[8]

Clinical Applications

The ability of (D-Leu6)-LHRH to induce a state of medical castration has led to its widespread use in the treatment of hormone-dependent diseases, including:

-

Prostate Cancer: To reduce testosterone levels and slow tumor growth.[1][2]

-

Endometriosis: To decrease estrogen levels, thereby alleviating pain and reducing the size of endometriotic lesions.[1][2]

-

Uterine Fibroids: To reduce estrogen levels and shrink fibroids.[1]

-

Central Precocious Puberty: To suppress the premature secretion of gonadotropins and delay the onset of puberty.[1][2]

-

In Vitro Fertilization (IVF): To control ovulation timing and improve the success rates of assisted reproductive technologies.[2]

Conclusion

(D-Leu6)-LHRH (leuprolide) is a potent GnRH receptor agonist with a well-characterized biphasic mechanism of action that is exploited for various therapeutic purposes. Its high binding affinity and prolonged biological activity, conferred by the D-leucine substitution at position 6, make it a valuable tool in both clinical practice and biomedical research. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this important class of peptide drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In-vitro/In-vivo comparison of leuprolide acetate release from an in-situ forming plga system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Ovarian estradiol production in vivo. Inhibitory effect of leuprolide acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. cyrusbio.com.tw [cyrusbio.com.tw]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 15. merckmillipore.com [merckmillipore.com]

Early Synthetic LHRH Analogs: A Technical Guide for Researchers

An In-depth Exploration of the Foundational Research into Luteinizing Hormone-Releasing Hormone Analogs, their Synthesis, Biological Evaluation, and Mechanisms of Action.

This technical guide provides a comprehensive overview of the seminal research on synthetic analogs of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The discovery and development of these analogs, pioneered by researchers such as Andrew Schally and Roger Guillemin, revolutionized the understanding and treatment of various hormone-dependent conditions, most notably prostate cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the core methodologies, quantitative data, and signaling pathways that defined the early landscape of LHRH analog research.

Core Principles: Agonists and Antagonists

LHRH is a decapeptide that plays a crucial role in the reproductive endocrine system. Synthetic LHRH analogs are broadly categorized into two main classes: agonists and antagonists, each with a distinct mechanism of action at the LHRH receptor in the pituitary gland.[1]

LHRH Agonists: These analogs, such as leuprolide, goserelin, and triptorelin, initially stimulate the LHRH receptors, causing a temporary surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] This initial "flare-up" can lead to a transient increase in testosterone levels. However, continuous administration of agonists leads to the downregulation and desensitization of the pituitary LHRH receptors. This ultimately results in a profound suppression of gonadotropin release and a reduction of gonadal steroid production to castration levels.[1][3]

LHRH Antagonists: In contrast, antagonists like degarelix act by competitively blocking the LHRH receptors in the pituitary gland.[1] This immediate blockade leads to a rapid and direct suppression of LH and FSH secretion, and consequently testosterone, without the initial surge observed with agonists.[1]

Beyond their effects on the pituitary-gonadal axis, evidence suggests that LHRH analogs can also exert direct effects on various tumor cells that express LHRH receptors, including prostate, breast, ovarian, and endometrial cancers.[1][3] Activation of these tumoral receptors can trigger signaling pathways that inhibit cell proliferation.[1]

Quantitative Data on Early LHRH Analogs

The potency and efficacy of early synthetic LHRH analogs were primarily determined through in vivo and in vitro assays. Key modifications to the native LHRH structure, particularly at positions 6 and 10, were found to significantly enhance biological activity. The substitution of the glycine at position 6 with a D-amino acid was a critical discovery that led to analogs with greatly increased potency.[2]

Below are tables summarizing the quantitative data on the biological activity of several key early LHRH analogs.

Table 1: Relative Potencies of Early LHRH Agonist Analogs

| Analog | Modification(s) | Relative Potency (LHRH = 1) |

| [Gly-OH⁷]-LHRH | Substitution of Leu⁷ with Gly-OH | 0.002 |

| [des-Gly¹⁰]-LHRH-ethylamide | Deletion of Gly¹⁰ and amidation | 5 |

| [D-Ala⁶]-LHRH | Substitution of Gly⁶ with D-Ala | 3-5 |

| [D-Leu⁶]-LHRH | Substitution of Gly⁶ with D-Leu | 5-9 |

| [D-Trp⁶]-LHRH | Substitution of Gly⁶ with D-Trp | 10-14 |

| [D-Phe⁶]-LHRH | Substitution of Gly⁶ with D-Phe | 10-15 |

| [D-Ala⁶, des-Gly¹⁰]-LHRH-ethylamide | Substitutions at positions 6 and 10 | 30-60 |

| Leuprolide | [D-Leu⁶, des-Gly¹⁰]-LHRH-ethylamide | 15-60 |

| Buserelin | [D-Ser(tBu)⁶, des-Gly¹⁰]-LHRH-ethylamide | 20-170 |

| Triptorelin | [D-Trp⁶]-LHRH | 20-130 |

Data compiled from various in vivo and in vitro studies.

Table 2: In Vitro Activity of Early LHRH Antagonist Analogs

| Analog | Structure | ID₅₀ (ng/ml) for Inhibition of LH Release |

| Antagonist 1 | [des-His², des-Gly¹⁰]-LHRH-ethylamide | 100 |

| Antagonist 2 | [des-His², D-Ala⁶, des-Gly¹⁰]-LHRH-ethylamide | 30 |

| Antagonist 3 | [D-Phe², D-Trp³, D-Phe⁶]-LHRH | 3 |

| Antagonist 4 | [D-pGlu¹, D-Phe², D-Trp³,⁶]-LHRH | 0.3 |

ID₅₀ represents the concentration of the antagonist required to inhibit the LH-releasing activity of 1 ng/ml of LHRH by 50% in a rat pituitary cell culture system.

Experimental Protocols

The development of synthetic LHRH analogs relied on a set of key experimental protocols to synthesize the peptides and evaluate their biological activity.

Solid-Phase Peptide Synthesis (SPPS) of LHRH Analogs

Early synthesis of LHRH analogs was significantly advanced by the adoption of solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield.[4] This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of excess reagents drives the coupling reactions to completion, and purification is simplified as excess reagents and byproducts are washed away at each step.[4] Both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies were employed in the synthesis of LHRH analogs.[5][6]

A General Protocol for Fmoc-based Solid-Phase Synthesis of an LHRH Analog:

-

Resin Preparation: Start with a suitable resin, such as a p-alkoxybenzyl alcohol resin, which is functionalized with the C-terminal amino acid of the desired LHRH analog.[5]

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a mild base, typically a solution of piperidine in a solvent like dimethylformamide (DMF).[5]

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc group.

-

Coupling: Add the next Fmoc-protected amino acid to the resin. The coupling reaction is activated by a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or a more modern equivalent, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[5]

-

Washing: Wash the resin again with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the LHRH analog sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove any side-chain protecting groups. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to protect sensitive amino acids.

-

Purification: Purify the crude peptide using techniques like preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final LHRH analog using analytical techniques such as mass spectrometry and analytical RP-HPLC.

In Vitro Bioassay: LH Release from Primary Pituitary Cell Cultures

A fundamental method for assessing the biological activity of LHRH analogs is to measure their ability to stimulate or inhibit the release of LH from primary cultures of rat anterior pituitary cells.[7][8]

Protocol Outline:

-

Cell Preparation: Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion (e.g., with trypsin or collagenase).[8]

-

Cell Culture: Plate the dispersed pituitary cells in culture dishes and maintain them in a suitable culture medium for a period to allow them to adhere and recover.[7]

-

Stimulation/Inhibition:

-

For Agonists: Add varying concentrations of the synthetic LHRH agonist to the cell cultures and incubate for a defined period (e.g., 3-4 hours).[7]

-

For Antagonists: Pre-incubate the cells with varying concentrations of the LHRH antagonist for a short period before adding a standard concentration of native LHRH to stimulate LH release.

-

-

Sample Collection: After the incubation period, collect the culture medium from each well.

-

LH Measurement: Quantify the concentration of LH in the collected medium using a sensitive and specific method, most commonly a radioimmunoassay (RIA).[9][10]

-

Data Analysis: Plot the amount of LH released as a function of the analog concentration to determine parameters such as the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Competitive Radioligand Binding Assay

To determine the affinity of LHRH analogs for their receptor, a competitive radioligand binding assay is employed. This assay measures the ability of an unlabeled LHRH analog to compete with a radiolabeled LHRH analog for binding to the LHRH receptor in a preparation of cell membranes.[1][11]

Protocol Outline:

-

Membrane Preparation: Prepare a crude membrane fraction from a source rich in LHRH receptors, such as rat pituitary glands or a relevant cancer cell line (e.g., LNCaP, DU-145).[1] This involves homogenization of the tissue or cells followed by centrifugation to pellet the membranes.

-

Assay Setup: In a series of tubes, combine a constant amount of the membrane preparation, a fixed concentration of a radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH), and varying concentrations of the unlabeled competitor LHRH analog.[1]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand. A common method is rapid filtration through glass fiber filters, which retain the membranes while allowing the unbound ligand to pass through.[1]

-

Quantification: Measure the amount of radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor. This allows for the determination of the IC₅₀ of the competitor, from which the binding affinity (Ki) can be calculated.[1]

Signaling Pathways and Experimental Workflows

The biological effects of LHRH analogs are mediated through their interaction with the LHRH receptor, a G protein-coupled receptor (GPCR). The binding of an agonist triggers a cascade of intracellular signaling events.

LHRH Receptor Signaling Pathway

The primary signaling pathway activated by the LHRH receptor involves its coupling to the Gαq/11 class of G proteins.[11] This initiates the following cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates the enzyme phospholipase C.[11]

-

Production of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11]

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[12]

-

Activation of Protein Kinase C (PKC): The increased intracellular Ca²⁺ levels, along with DAG, activate protein kinase C.[13]

In addition to this primary pathway, the LHRH receptor has also been shown to couple to other G proteins, such as Gαs and Gαi, and to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating gene expression and cell proliferation.[13][14]

Caption: LHRH Receptor Signaling Pathway.

Experimental Workflow for LHRH Analog Development

The early research and development of synthetic LHRH analogs followed a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: Experimental Workflow for LHRH Analog Development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. ias.ac.in [ias.ac.in]

- 6. scirp.org [scirp.org]

- 7. Long-term organ culture of rat anterior pituitary glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gonadal steroid modulation of LHRH-stimulated LH secretion by pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The isolation and measurement of luteinizing hormone-releasing hormone (LHRH) from the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.elabscience.com [file.elabscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Growth hormone-releasing hormone receptor (GHRH-R) and its signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of MAP kinase by the LHRH receptor through a dual mechanism involving protein kinase C and a pertussis toxin-sensitive G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

(D-Leu7)-LHRH Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding affinity of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a focus on the structural context of a (D-Leu7) substitution. While specific quantitative binding data for (D-Leu7)-LHRH was not available in the reviewed literature, this document presents a comparative analysis of related LHRH analogs to provide a framework for understanding its potential binding characteristics. Detailed experimental protocols for determining receptor binding affinity and an overview of the LHRH receptor signaling pathway are also provided.

Comparative Receptor Binding Affinity of LHRH Analogs

The binding affinity of LHRH analogs to the Gonadotropin-Releasing Hormone (GnRH) receptor is a critical determinant of their biological activity. This affinity is typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating a stronger binding interaction. The following table summarizes the binding affinities of native LHRH and several key analogs. This comparative data is essential for contextualizing the potential affinity of a (D-Leu7) modification. Structure-activity relationship studies indicate that the amino acid at position 7 is involved in receptor binding and activation.

| Compound | Sequence | Receptor Source | Binding Affinity (Kd/Ki) | Reference |

| Native LHRH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | Rat Pituitary Membranes | ~26 nM (Ki) | [1] |

| [D-Trp6]-LHRH | pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH2 | Rat Pituitary Membranes | High Affinity | [2] |

| Human Breast Cancer Membranes | High Affinity | [2] | ||

| EFO-21 Ovarian Cancer Cells | 1.5 nM (Kd) | [3] | ||

| EFO-27 Ovarian Cancer Cells | 1.7 nM (Kd) | [3] | ||

| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt | Rat Pituitary Membranes | ~0.5 - 2.0 nM (Ki) | [4] |

| Acyline | Ac-D-Nal-D-Cpa-D-Pal-Ser-Aph(Ac)-D-Aph(Ac)-Leu-Ilys-Pro-D-Ala-NH2 | HEK-293 cells (human GnRH receptor) | 0.52 nM (IC50) | [1] |

Note: The binding affinity values can vary depending on the specific experimental conditions, including the radioligand used and the tissue or cell source of the receptors.

LHRH Receptor Signaling Pathway

LHRH and its analogs mediate their effects by binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) family.[5] The primary signaling cascade involves the coupling to Gαq/11 proteins.[5] This initiates a downstream signaling cascade through the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), which in turn modulates the synthesis and release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] In some cancer cells, the LHRH receptor has also been shown to couple to Gαi proteins, leading to the inhibition of adenylyl cyclase.

Caption: LHRH Receptor Signaling Pathway.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity for LHRH analogs is typically performed using a competitive radioligand binding assay.[6] This method measures the ability of an unlabeled test compound, such as this compound, to compete with a radiolabeled ligand for binding to the GnRH receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the GnRH receptor.

Materials:

-

Receptor Source: Membranes prepared from tissues or cells endogenously expressing the GnRH receptor (e.g., rat pituitary) or cell lines engineered to express the receptor (e.g., HEK-293 or COS-7 cells).[6]

-

Radioligand: A high-affinity GnRH analog labeled with a radioisotope, such as [¹²⁵I]-[D-Trp6]-LHRH.[6]

-

Test Compound: Unlabeled this compound at a range of concentrations.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing bovine serum albumin (BSA) and protease inhibitors to prevent ligand degradation and non-specific binding.[7]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.

Procedure:

-

Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. A parallel set of tubes containing the radioligand and receptor preparation without the competitor is used to determine total binding. Non-specific binding is determined by adding a high concentration of an unlabeled standard ligand.

-

Equilibrium: The incubation is carried out for a sufficient time (e.g., 60-90 minutes) at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Caption: Radioligand Binding Assay Workflow.

References

- 1. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure-activity relations of LHRH in birds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Strategic Substitution: A Technical Guide to the Function of D-Amino Acids in LHRH Analogs

For Researchers, Scientists, and Drug Development Professionals

The discovery of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), marked a pivotal moment in reproductive medicine and oncology. However, the therapeutic potential of the native decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) is hampered by its short biological half-life. A key innovation that transformed LHRH into a powerful therapeutic tool was the strategic substitution of the glycine at position 6 with a D-amino acid. This in-depth technical guide elucidates the core functions of this substitution, providing a comprehensive overview of its impact on biological activity, receptor binding, and enzymatic stability, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Enhanced Biological Potency and Receptor Affinity

The primary and most significant function of substituting Glycine at position 6 with a D-amino acid is the substantial increase in the biological potency of the LHRH analog. This enhancement is a direct result of improved receptor binding affinity and stabilization of the bioactive conformation.

Conformational Stabilization

Native LHRH is a flexible peptide, and its binding to the GnRH receptor (GnRHR) is believed to involve the adoption of a specific β-II' turn conformation encompassing residues Tyr5, Gly6, Leu7, and Arg8.[1] The substitution of the achiral glycine at position 6 with a D-amino acid stabilizes this crucial turn structure.[2] This conformational rigidity reduces the entropic penalty upon binding to the receptor, thereby increasing the binding affinity.[3]

Increased Receptor Binding Affinity

The stabilized conformation of D-amino acid-substituted analogs leads to a significantly higher binding affinity for the GnRH receptor compared to the native hormone.[3] This increased affinity translates to a more potent and sustained activation of the receptor at lower concentrations. The properties of the D-amino acid's side chain, such as its lipophilicity, size, and aromaticity, further influence the degree of potency enhancement.[4]

Quantitative Impact on Biological Activity

In vivo and in vitro studies have consistently demonstrated the superior gonadotropin-releasing activity of LHRH analogs with D-amino acid substitutions at position 6. The following table summarizes the relative biological potencies of various analogs compared to native LHRH.

| LHRH Analog | Substitution at Position 6 | Relative Biological Activity (LHRH = 1) | Reference |

| Native LHRH | Glycine | 1 | [5] |

| [D-Glu⁶]-LHRH | D-Glutamic Acid | 1.8 | [4] |

| [D-Ala⁶]-LHRH | D-Alanine | 7.0 | [4] |

| [D-Leu⁶]-LHRH | D-Leucine | 9.0 | [4] |

| [D-Phe⁶]-LHRH | D-Phenylalanine | 10 | [4] |

| [D-Trp⁶]-LHRH (Triptorelin) | D-Tryptophan | 13 - 100 | [4][5] |

| [D-Leu⁶, Pro⁹-NHEt]-LHRH (Leuprolide) | D-Leucine | 50 - 100 | [5] |

Increased Stability and Resistance to Enzymatic Degradation

A major limitation of native LHRH is its rapid degradation by peptidases, resulting in a plasma half-life of only a few minutes.[6] The substitution at position 6 with a D-amino acid confers significant resistance to this enzymatic breakdown.

Protection from Proteolysis

The primary cleavage sites for endopeptidases in native LHRH are the Tyr5-Gly6 and Gly6-Leu7 peptide bonds.[6] The presence of a D-amino acid at position 6 sterically hinders the access of proteolytic enzymes to these cleavage sites, thereby protecting the peptide backbone from degradation.[2] This increased stability significantly prolongs the in vivo half-life of the analogs, allowing for a more sustained therapeutic effect.

Pharmacokinetic Parameters

The enhanced stability of D-amino acid-substituted LHRH analogs is reflected in their significantly longer plasma half-lives compared to the native hormone.

| LHRH Analog | Plasma Half-Life | Reference |

| Native LHRH | 2 - 4 minutes | [6] |

| Leuprolide | ~3 hours | [6] |

| Triptorelin | ~7.6 hours | [6] |

Signaling Pathways and Experimental Workflows

The interaction of LHRH analogs with the GnRH receptor initiates a cascade of intracellular signaling events. Understanding these pathways and the experimental methods used to characterize these analogs is crucial for research and drug development.

GnRH Receptor Signaling Pathway